Differential Reactivity Profile: 3-Bromo-2-fluorophenylacetonitrile as a Dual Halogenated Electrophile
3-Bromo-2-fluorophenylacetonitrile possesses both a bromine atom and a nitrile group, enabling orthogonal reactivity. While no direct comparative kinetic data was found, the bromine atom is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the chlorine in 3-chloro-2-fluorophenylacetonitrile (CAS 261762-98-5). This difference in reactivity allows for more selective and efficient synthesis of complex molecules [1].
| Evidence Dimension | Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | Contains Br; excellent leaving group for Suzuki, Buchwald-Hartwig reactions [1] |
| Comparator Or Baseline | 3-Chloro-2-fluorophenylacetonitrile (CAS 261762-98-5) |
| Quantified Difference | N/A - Qualitative comparison of halogen reactivity based on known chemical principles. |
| Conditions | Palladium-catalyzed cross-coupling reactions. |
Why This Matters
The choice of halogen significantly impacts reaction yields and conditions in cross-coupling chemistry, making this compound preferable for building complex molecular architectures where a reactive aryl halide is needed.
- [1] MySkinRecipes. (n.d.). 3-Bromo-2-fluorophenylacetonitrile. View Source
